

# Application Note: Gravimetric Determination of Barium via Barium Chromate Precipitation

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## Compound of Interest

Compound Name: Barium chromate

Cat. No.: B076100

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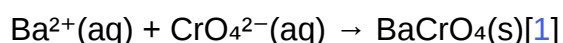
## Introduction

Gravimetric analysis is a fundamental quantitative method in analytical chemistry that relies on the measurement of mass to determine the quantity of an analyte. The gravimetric determination of barium by precipitation as **barium chromate** ( $\text{BaCrO}_4$ ) is a classic and highly reliable technique. This method is based on the low solubility of **barium chromate** in a controlled pH environment.[1] Barium ions ( $\text{Ba}^{2+}$ ) in a sample solution are quantitatively precipitated by the addition of a chromate ( $\text{CrO}_4^{2-}$ ) or dichromate ( $\text{Cr}_2\text{O}_7^{2-}$ ) salt.[1] The resulting yellow precipitate is then carefully filtered, washed to remove impurities, dried to a constant mass, and weighed.[1][2] From the final mass of the pure **barium chromate**, the amount of barium in the original sample can be calculated with high accuracy.[1]

This method is particularly useful for researchers, scientists, and drug development professionals who need to quantify barium content in various samples, such as raw materials, formulations, or as a potential impurity.

## Chemical Principles

The core of this analytical method is the precipitation reaction between barium ions and chromate ions in an aqueous solution:



Potassium chromate ( $K_2CrO_4$ ) is commonly used as the precipitating agent.[2] The reaction is typically performed in a slightly acidic solution, buffered with acetic acid and ammonium acetate.[1][3] This controlled pH is crucial to prevent the co-precipitation of other metal hydroxides and to encourage the formation of a crystalline precipitate that is dense and easily filterable. **Barium chromate** is soluble in strong acids; therefore, precise pH control is essential for quantitative recovery.[4][5][6]

## Data Presentation

Quantitative data relevant to the gravimetric determination of barium as **barium chromate** is summarized below.

Table 1: Physicochemical Properties of **Barium Chromate** ( $BaCrO_4$ )

Property	Value	References
Molar Mass	253.37 g/mol	[5]
Appearance	Yellow crystalline powder	[5][6]
Solubility in Water	0.2775 mg / 100 mL (at 20 °C)	[4][5]
Solubility Product ( $K_{sp}$ )	$1.17 \times 10^{-10}$	[4][5]
Decomposition Temperature	210 °C	[4][5]

| Density | ~4.5 g/cm<sup>3</sup> |[6] |

Table 2: Typical Reagents and Conditions

Reagent / Parameter	Typical Concentration / Value	Purpose	References
Precipitating Agent	4% Potassium Chromate ( $K_2CrO_4$ ) solution	Source of $CrO_4^{2-}$ ions to precipitate $Ba^{2+}$	[3][7]
pH Control	6M Acetic Acid & 3M Ammonium Acetate	Creates a buffered, slightly acidic medium	[3]
Digestion Temperature	Boiling / Steam Bath	Promotes crystalline precipitate growth	[3][7]

| Drying Temperature | 100-120 °C | Removes water from the precipitate [3][7] |

## Experimental Protocols

This section provides a detailed methodology for the gravimetric determination of barium.

### 1. Apparatus and Reagents

- Apparatus: Analytical balance, beakers (400 mL), graduated cylinders, pipette (20 mL), glass stirring rods, watch glasses, wash bottle, sintered glass crucible or Whatman No. 42 filter paper, drying oven, desiccator.[2][3]
- Reagents: Barium-containing sample, distilled water, 6M Acetic Acid, 3M Ammonium Acetate, 4% Potassium Chromate ( $K_2CrO_4$ ) solution, dilute Hydrochloric Acid (for initial sample dissolution if needed).[2][3]

### 2. Detailed Experimental Procedure

- Sample Preparation: Accurately weigh a suitable amount of the barium-containing sample. Dissolve it in a 400 mL beaker with approximately 50-100 mL of distilled water.[1][7] If necessary, add a minimal amount of dilute hydrochloric acid to aid dissolution.[1]
- pH Adjustment: To the sample solution, add 1 mL of 6M acetic acid and 10 mL of 3M ammonium acetate to create a buffered environment.[3] Dilute the solution to about 100 mL

with distilled water.[3]

- **Precipitation:** Heat the solution to boiling.[3] While stirring constantly with a glass rod, add 15-20 mL of 4% potassium chromate solution dropwise.[3][7] The slow addition promotes the formation of larger, purer crystals. A yellow precipitate of **barium chromate** will form.[1]
- **Digestion:** Continue heating the mixture on a steam bath or by gentle boiling for approximately 15-30 minutes.[3][7] This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more easily filterable solid.
- **Testing for Completeness of Precipitation:** Allow the precipitate to settle. Add a few more drops of the potassium chromate solution to the clear supernatant.[1][2] If no new precipitate forms, the precipitation is complete.[1][2]
- **Filtration:** Filter the precipitate through a pre-weighed sintered glass crucible or ashless filter paper (e.g., Whatman No. 42).[2][3] Use cold water to wash the precipitate.[7] Ensure all the precipitate is transferred from the beaker to the filter.
- **Washing:** Wash the precipitate with several portions of cold distilled water until the filtrate is free of chloride ions (if HCl was used) and excess chromate.
- **Drying:** Place the crucible or filter paper containing the precipitate in a drying oven set to 100-120 °C for at least one hour.[3]
- **Weighing:** After drying, cool the crucible in a desiccator to prevent moisture absorption.[2] Weigh the crucible containing the dried BaCrO<sub>4</sub> precipitate on an analytical balance.[2]
- **Constant Weight:** Repeat the process of drying, cooling, and weighing until a constant mass is obtained (i.e., until two consecutive weighings agree within 0.3-0.5 mg).[2][3]

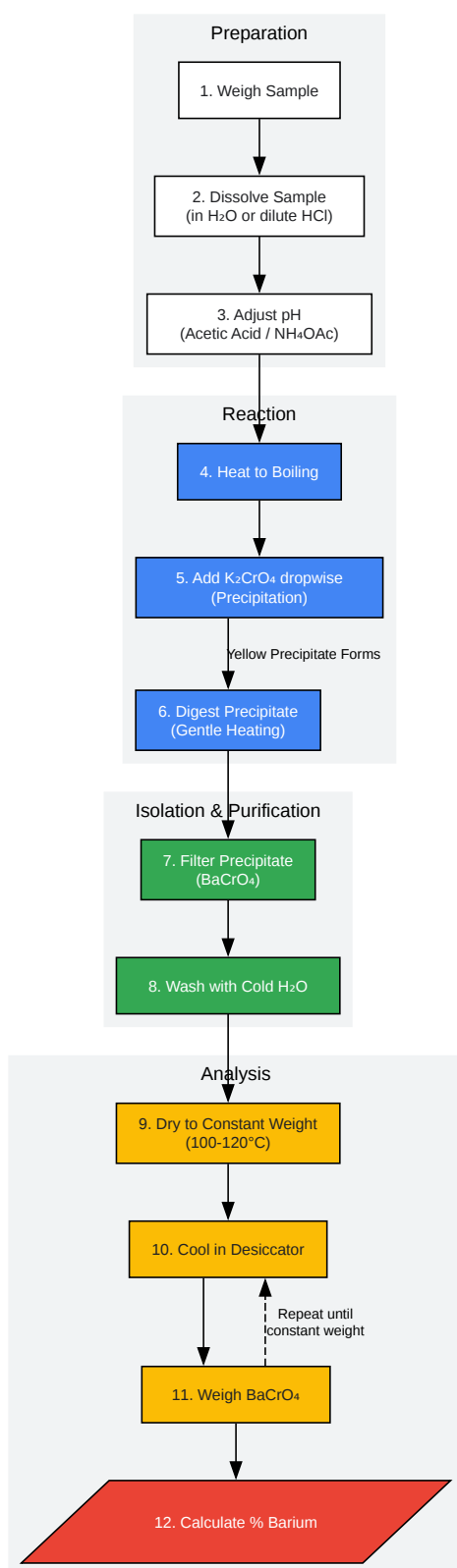
### 3. Calculations

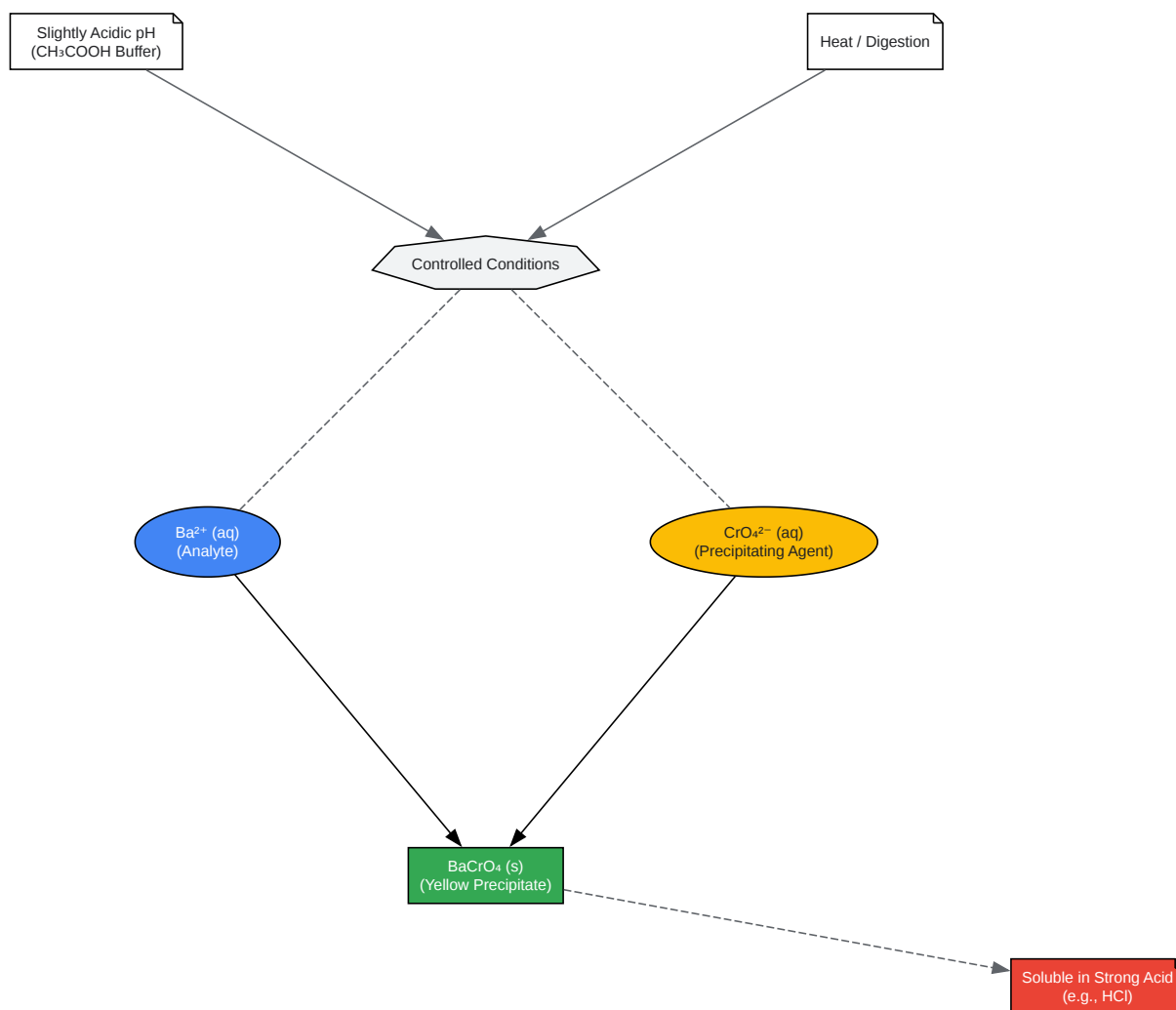
The mass of barium in the original sample is calculated using the mass of the dried **barium chromate** precipitate and the gravimetric factor.

- Gravimetric Factor (GF):  $GF = (\text{Atomic Mass of Ba}) / (\text{Molar Mass of BaCrO}_4)$   $GF = 137.33 \text{ g/mol} / 253.37 \text{ g/mol} = 0.5420$
- Mass of Barium:  $\text{Mass of Ba (g)} = \text{Mass of BaCrO}_4 \text{ (g)} \times GF$
- Percentage of Barium in Sample:  $\% \text{ Ba} = (\text{Mass of Ba} / \text{Mass of original sample}) \times 100$

## Visualizations

Diagrams illustrating the experimental workflow and key chemical relationships are provided below.





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